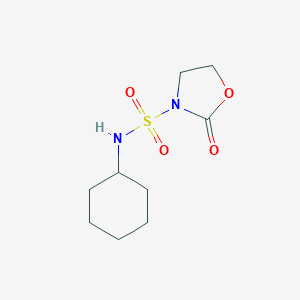

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE typically involves the reaction of cyclohexylamine with oxazolidine-2-one in the presence of a sulfonamide group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE is a compound that has garnered attention in various scientific research fields due to its versatile applications. This article explores its applications in chemistry, medicine, and industry, supported by data tables and case studies.

Synthesis and Reaction Mechanisms

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions enhances its utility:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The sulfonamide group can be replaced under specific conditions, allowing for the synthesis of diverse derivatives.

These reactions facilitate the development of complex molecules, making the compound valuable in synthetic organic chemistry .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Various nucleophiles | Substituted sulfonamide derivatives |

Therapeutic Potential

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions.

Case Study: Antimicrobial Properties

In a study evaluating various sulfonamide derivatives, this compound was shown to possess significant antibacterial activity against common pathogens . The study highlighted its potential as a lead compound for antibiotic development.

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals. Its unique structure allows it to serve as an intermediate in synthesizing other industrially relevant compounds. This application is particularly important in the pharmaceutical industry, where it aids in developing new drugs.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in various syntheses |

| Pharmaceutical Industry | Aids in drug development and synthesis |

Mecanismo De Acción

The mechanism of action of N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparación Con Compuestos Similares

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE can be compared with other similar compounds, such as:

This compound: This compound has a similar structure but may have different chemical and biological properties.

3-Oxazolidinesulfonamide, N-cyclopropyl-2-oxo-: This compound has a cyclopropyl group instead of a cyclohexyl group, which can lead to differences in reactivity and applications.

Actividad Biológica

N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of cyclohexylamine with sulfonamide derivatives and oxazolidine intermediates. The synthesis typically yields high purity and is characterized using techniques like IR, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating promising results in several areas:

-

Antimicrobial Activity :

- The compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown an EC50 value of 2.02 µg/mL against Xanthomonas oryzae (Xoo), outperforming commercial agents like bismerthiazol and thiodiazole copper .

- In vitro assays have confirmed its interaction with dihydropteroate synthase, leading to irreversible damage to bacterial cell membranes .

-

Antitumor Activity :

- This compound has demonstrated cytotoxic effects against human tumor cell lines such as HL-60 and BGC-823. The compound's antitumor efficacy correlates with its fungicidal activity, suggesting a shared mechanism of action .

- Notably, certain derivatives have also shown comparable activity to established chemotherapeutics in preclinical models .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the chemical structure affect biological efficacy:

- Sulfonamide Bond Importance : The presence of the sulfonamide functional group is crucial for maintaining antibacterial activity. Compounds lacking this moiety exhibited significantly weaker activity .

- Effect of Alkyl Chain Length : Variations in the length of the cyclohexyl chain have been explored, showing that increasing chain length initially enhances activity before leading to a decline beyond a certain point .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Agricultural Applications : A study demonstrated the effectiveness of sulfonamide derivatives, including this compound, as bactericides in agricultural settings. The compound's ability to inhibit bacterial pathogens in crops presents a viable alternative to traditional pesticides .

- Cancer Treatment Models : In mouse models of leukemia, compounds derived from this class have shown promising results in extending survival rates compared to controls, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

N-cyclohexyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIZDHJUJCHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151593 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116943-65-8 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116943658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.